4-Bromo-2-(methoxyimino)butanoic acid
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Overview
Description
4-Bromo-2-(methoxyimino)butanoic acid is an organic compound with the molecular formula C5H8BrNO3. This compound is characterized by the presence of a bromine atom, a methoxyimino group, and a butanoic acid backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxyimino)butanoic acid typically involves the bromination of 2-(methoxyimino)butanoic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methoxyimino)butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the methoxyimino group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-substituted derivatives.
Oxidation: Formation of 4-bromo-2-oxo derivatives.
Reduction: Formation of 2-amino-4-bromobutanoic acid.
Scientific Research Applications
4-Bromo-2-(methoxyimino)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methoxyimino)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxyimino group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-(methoxyimino)acetic acid
- 4-Chloro-2-(methoxyimino)butanoic acid
- 4-Bromo-2-(hydroxyimino)butanoic acid
Uniqueness
4-Bromo-2-(methoxyimino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
850794-88-6 |
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Molecular Formula |
C5H8BrNO3 |
Molecular Weight |
210.03 g/mol |
IUPAC Name |
4-bromo-2-methoxyiminobutanoic acid |
InChI |
InChI=1S/C5H8BrNO3/c1-10-7-4(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9) |
InChI Key |
WZOJQLMKSBIBPN-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(CCBr)C(=O)O |
Origin of Product |
United States |
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